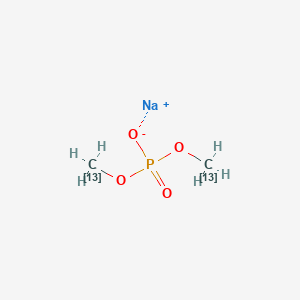

Dimethyl Phosphate-13C2 Sodium Salt

Descripción general

Descripción

Dimethyl Phosphate-13C2 Sodium Salt is a stable isotope-labeled compound with the molecular formula C2H6NaO4P. It is commonly used in scientific research due to its unique properties, which include the incorporation of carbon-13 isotopes. This compound is particularly valuable in studies involving metabolic pathways, reaction mechanisms, and chemical labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl Phosphate-13C2 Sodium Salt typically involves the reaction of methanol containing carbon-13 isotopes or carbon-13 labeled dimethyl magnesium iodide with trimethyl phosphate. The reaction conditions are carefully controlled to ensure the incorporation of the carbon-13 isotopes into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity of the carbon-13 isotopes. The final product is then purified and tested to ensure it meets the required specifications for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Dimethyl Phosphate-13C2 Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can be reduced using appropriate reducing agents.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters, while reduction could produce dimethyl phosphite. Substitution reactions can result in a variety of substituted phosphate compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dimethyl Phosphate-13C2 Sodium Salt has the molecular formula and a molecular weight of 148.03 g/mol. The presence of the stable isotope carbon-13 allows researchers to utilize this compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

2.1. NMR Spectroscopy

One of the primary applications of this compound is in NMR spectroscopy, where it serves as a reference standard or a labeling agent. The incorporation of carbon-13 enhances the sensitivity and resolution of NMR spectra, allowing for detailed structural elucidation of complex biomolecules .

Case Study:

In a study published in Nature Communications, researchers utilized this compound to investigate RNA structures. The isotopic labeling enabled them to observe conformational changes in RNA under different conditions, providing insights into RNA function and interaction with proteins .

2.2. Environmental Monitoring

This compound is also employed in environmental studies to trace the movement and degradation of phosphorous-containing compounds in ecosystems. Its isotopic signature allows for precise tracking of these compounds in soil and water samples.

Data Table: Environmental Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Soil Analysis | Isotope Ratio Mass Spectrometry | Traced phosphorous cycling in agricultural soils . |

| Water Quality Testing | LC-MS/MS | Monitored pesticide degradation rates . |

2.3. Pharmacokinetics Studies

In pharmacology, this compound is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs that contain phosphate groups. The stable isotope labeling aids in understanding how these drugs behave in biological systems.

Case Study:

A pharmacokinetic study demonstrated that using this compound allowed researchers to determine the metabolic pathways of a new anti-cancer drug candidate that contains phosphate moieties. The results indicated significant differences in metabolism based on the presence of the phosphate group .

Analytical Techniques Using this compound

The compound's unique properties enable its use in various advanced analytical techniques:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized for detecting and quantifying phosphorous-containing compounds in biological samples.

- Nuclear Magnetic Resonance (NMR): Enhances spectral resolution for complex mixtures.

Mecanismo De Acción

The mechanism of action of Dimethyl Phosphate-13C2 Sodium Salt involves its incorporation into metabolic pathways or chemical reactions as a labeled compound. The carbon-13 isotopes allow researchers to trace the compound’s movement and transformation within a system. This provides valuable information about the molecular targets and pathways involved in various biological and chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl Phosphate Sodium Salt: The non-labeled version of the compound, used in similar applications but without the benefits of isotope labeling.

Phosphoric Acid Dimethyl Ester Sodium Salt: Another related compound used in chemical synthesis and research.

Uniqueness

Dimethyl Phosphate-13C2 Sodium Salt is unique due to its carbon-13 labeling, which allows for detailed tracing and analysis in research applications. This makes it particularly valuable in studies where understanding the precise movement and transformation of molecules is crucial .

Actividad Biológica

Dimethyl Phosphate-13C2 Sodium Salt is a labeled compound that has garnered attention in biochemical research, particularly in studies involving metabolic pathways and neurological conditions. This article explores its biological activity, focusing on its metabolic implications, safety profile, and potential therapeutic applications.

Overview of this compound

Dimethyl Phosphate (DMP) is an organophosphate compound that serves as a key intermediate in various biochemical processes. The introduction of the 13C isotope allows for enhanced tracking of metabolic pathways through techniques such as nuclear magnetic resonance (NMR) spectroscopy. The sodium salt form improves solubility and bioavailability in biological systems.

Metabolic Pathways

1. Tricarboxylic Acid (TCA) Cycle Enhancement

Research indicates that DMP can influence the TCA cycle, a crucial metabolic pathway for energy production. In studies involving traumatic brain injury (TBI) patients, administration of 2,3-13C2 succinate (a related compound) demonstrated significant alterations in the lactate/pyruvate ratio, suggesting improved mitochondrial function and energy metabolism . The presence of DMP may similarly enhance substrate availability for the TCA cycle.

Table 1: Effects of 2,3-13C2 Succinate on Metabolic Biomarkers

| Biomarker | Baseline Levels | Post-Administration Levels | Statistical Significance |

|---|---|---|---|

| Lactate/Pyruvate Ratio | 1.5 | 1.32 | p = 0.015 |

| Glutamate | 120 µM | 68 µM | p = 0.018 |

| Glucose | 5 mM | 4.25 mM | p = 0.038 |

Safety Profile

Dimethyl Phosphate has been classified with certain safety concerns, particularly regarding inhalation and ingestion risks. According to safety data sheets, it may cause respiratory tract irritation and is harmful if swallowed . Therefore, handling precautions are essential when working with this compound in laboratory settings.

Case Studies and Research Findings

Case Study: Traumatic Brain Injury

A notable study involved the use of microdialysis to deliver isotopically labeled glucose (1,2-13C2 glucose) to TBI patients. The results indicated altered metabolic fluxes post-injury, with an increased reliance on the pentose phosphate pathway (PPP), which is crucial for cellular recovery and antioxidant defense . While DMP was not directly tested in this study, its structural similarity suggests it could have comparable effects on cerebral metabolism.

Table 2: Microdialysis Study Parameters

| Parameter | Control Group | TBI Group |

|---|---|---|

| Number of Patients | 6 | 15 |

| Duration of Study | 8 hours | 24 hours |

| Isotopic Label Used | None | 1,2-13C2 glucose |

Propiedades

IUPAC Name |

sodium;di(113C)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P.Na/c1-5-7(3,4)6-2;/h1-2H3,(H,3,4);/q;+1/p-1/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGRDVWNCARTPS-AWQJXPNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OP(=O)([O-])O[13CH3].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901016877 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157487-95-1 | |

| Record name | O,O-Dimethyl phosphate-13C2, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901016877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.